

Spectroscopic Profile of Dodecyl Nitrate: A Technical Guide

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Compound of Interest

Compound Name: Dodecyl nitrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **dodecyl nitrate**, a long-chain alkyl nitrate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

Dodecyl nitrate (C₁₂H₂₅NO₃) is the ester of dodecanol and nitric acid. Its molecular weight is 231.33 g/mol. [1] Understanding its spectroscopic characteristics is crucial for confirming its structure and purity.

Molecular Formula: C₁₂H₂₅NO₃

Molecular Weight: 231.33 g/mol [1]

Structure: CH₃(CH₂)₁₀CH₂-O-NO₂

Spectroscopic Data

The following sections present the NMR, IR, and MS data for **dodecyl nitrate**, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **dodecyl nitrate** exhibits characteristic signals corresponding to the different proton environments in the molecule. The spectrum is dominated by a large signal from the methylene ($-\text{CH}_2-$) groups of the long alkyl chain.

Table 1: ^1H NMR Spectroscopic Data for **Dodecyl Nitrate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.4	Triplet	2H	$-\text{CH}_2-\text{ONO}_2$
~1.7	Multiplet	2H	$-\text{CH}_2-\text{CH}_2-\text{ONO}_2$
~1.3	Multiplet	18H	$-(\text{CH}_2)_9-$
~0.9	Triplet	3H	$-\text{CH}_3$

Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.

The ^{13}C NMR spectrum provides information on the different carbon environments within the **dodecyl nitrate** molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Dodecyl Nitrate**

Chemical Shift (δ) ppm	Assignment
~75	-CH ₂ -ONO ₂
~32	-(CH ₂) _n -
~29	-(CH ₂) _n -
~26	-(CH ₂) _n -
~23	-(CH ₂) _n -
~14	-CH ₃

Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dodecyl nitrate** is characterized by strong absorption bands associated with the nitrate ester group.

Table 3: FT-IR Spectroscopic Data for **Dodecyl Nitrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H asymmetric stretching
~2855	Strong	C-H symmetric stretching
~1630	Strong	-ONO ₂ asymmetric stretching
~1280	Strong	-ONO ₂ symmetric stretching
~860	Strong	O-N stretching

Data estimated from spectral images in supporting information from a study on the radiolytic degradation of dodecane derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a complete mass spectrum for **dodecyl nitrate** is not readily available, the fragmentation of alkyl nitrates is known to be dominated by cleavage of the O-NO₂ bond and fragmentation of the alkyl chain. Common fragments observed for long-chain alkyl nitrates include the nitro group (NO₂⁺, m/z 46) and the nitronium ion (NO⁺, m/z 30).

Table 4: Predicted Mass Spectrometry Fragmentation for **Dodecyl Nitrate**

m/z	Ion
231	[M] ⁺ (Molecular Ion)
185	[M - NO ₂] ⁺
46	[NO ₂] ⁺
30	[NO] ⁺

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. The following are general procedures for obtaining NMR, IR, and MS data for a liquid organic compound like **dodecyl nitrate**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **dodecyl nitrate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **dodecyl nitrate**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the clean KBr/NaCl plates first, which is then automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm^{-1}).

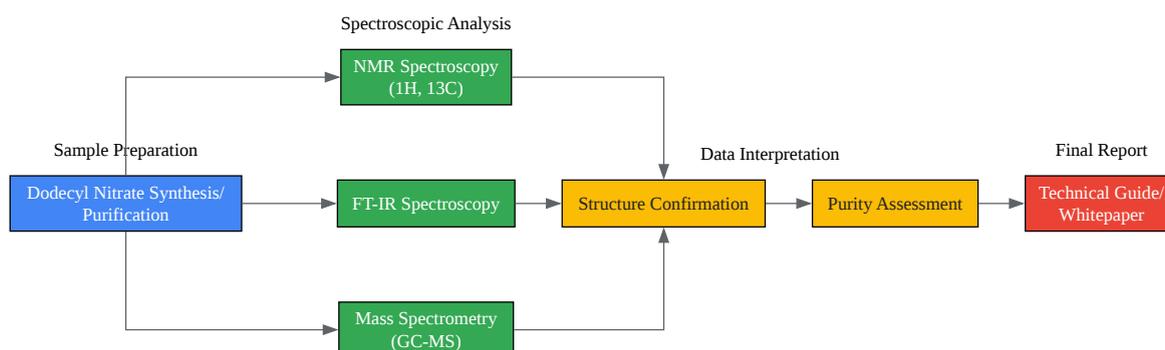
Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **dodecyl nitrate** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- **Gas Chromatography (GC) Conditions:**
 - **Column:** Use a non-polar capillary column (e.g., DB-1).^[1]
 - **Injection:** Inject a small volume (e.g., $1\ \mu\text{L}$) of the sample solution into the heated injection port.
 - **Temperature Program:** Use a temperature ramp to ensure separation of any potential impurities. A typical program might start at a low temperature and gradually increase to a higher temperature.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization:** Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-300).
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to **dodecyl nitrate** and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **dodecyl nitrate**.



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Caption: Workflow for Spectroscopic Analysis of **Dodecyl Nitrate**.

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References

- 1. Dodecyl nitrate [webbook.nist.gov]
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